Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate

Lipophilicity LogP Physicochemical_properties

Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate (CAS 2060041-24-7) is a fully saturated bicyclic ester comprising a cyclopentane ring fused to a tetrahydrofuran ring with an ethyl carboxylate substituent at the bridgehead 3a position. The molecular formula is C₁₀H₁₆O₃ with a molecular weight of 184.23 g/mol, and the compound is commercially supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B13250643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCCC1OCC2
InChIInChI=1S/C10H16O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h8H,2-7H2,1H3
InChIKeyBBZANISSYOEGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Hexahydro-2H-cyclopenta[b]furan-3a-carboxylate – Core Identity, Physicochemical Profile, and Procurement Baseline


Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate (CAS 2060041-24-7) is a fully saturated bicyclic ester comprising a cyclopentane ring fused to a tetrahydrofuran ring with an ethyl carboxylate substituent at the bridgehead 3a position . The molecular formula is C₁₀H₁₆O₃ with a molecular weight of 184.23 g/mol, and the compound is commercially supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . Computed physicochemical parameters include a LogP of 1.5087, a topological polar surface area (TPSA) of 35.53 Ų, three hydrogen bond acceptor sites, zero hydrogen bond donor sites, and two rotatable bonds, defining its lipophilic character and limited conformational flexibility .

Why Interchanging Ethyl Hexahydro-2H-cyclopenta[b]furan-3a-carboxylate with Its Free Acid or Methyl Ester Creates Quantifiable Risk in Synthesis and Bioassay Workflows


Compounds sharing the hexahydro-cyclopenta[b]furan scaffold are not functionally interchangeable because the ester substituent at the 3a bridgehead position dictates the molecule's lipophilicity, hydrogen bonding capacity, and subsequent reactivity. The ethyl ester (LogP 1.5087, TPSA 35.53 Ų, 0 H-bond donors) occupies a distinct physicochemical space compared to the free carboxylic acid (LogP 1.0302, TPSA 46.53 Ų, 1 H-bond donor) . Substituting the ethyl ester with the acid increases aqueous solubility but compromises organic-phase extractability and passive membrane permeability in cell-based assays. Conversely, substituting with a methyl ester—while not directly measured in the same database—would be predicted to lower LogP and reduce the steric bulk that influences enzymatic hydrolysis rates. The fully saturated hexahydro scaffold further distinguishes this compound from its partially unsaturated tetrahydro analogs by eliminating olefinic reactivity and providing a conformationally constrained, oxidatively stable bicyclic core [1].

Ethyl Hexahydro-2H-cyclopenta[b]furan-3a-carboxylate: Quantified Comparative Evidence for Procurement Decisions


Lipophilicity Advantage: Ethyl Ester LogP Exceeds Free Acid by 0.48 Log Units

The ethyl ester exhibits a computed LogP of 1.5087, compared to 1.0302 for the corresponding free carboxylic acid (hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid), a difference of +0.48 log units . This calculated difference, sourced from the same vendor's computational chemistry module under identical methodology, indicates approximately 3-fold higher octanol-water partitioning for the ester form. The increased lipophilicity favors organic-solvent extraction during workup and enhances retention in reversed-phase chromatographic purification.

Lipophilicity LogP Physicochemical_properties

Reduced Topological Polar Surface Area (TPSA) Facilitates Membrane Transit Relative to the Free Acid

The target ethyl ester has a computed TPSA of 35.53 Ų, which is 11.00 Ų lower than the TPSA of 46.53 Ų for the free carboxylic acid analog . TPSA values below 60 Ų are generally associated with favorable passive intestinal absorption; the ester's lower TPSA is attributable to the absence of the acidic hydroxyl hydrogen bond donor present in the carboxylic acid. This difference in polar surface area is a key determinant in predicting passive membrane permeability in both in vitro cell-based assays and in vivo absorption.

TPSA Membrane_permeability Drug_likeness

Absence of Hydrogen Bond Donors Differentiates the Ethyl Ester from the Free Acid for Solution-Phase Chemistry

The ethyl ester possesses 0 hydrogen bond donor (HBD) sites and 3 hydrogen bond acceptor (HBA) sites, whereas the free carboxylic acid possesses 1 HBD and 2 HBA sites . The absence of an acidic proton in the ester eliminates the need for protecting group strategies during reactions involving nucleophilic or basic conditions, reducing synthetic step count. The additional HBA site may also confer subtly different solvation properties in polar aprotic solvents. This functional group distinction is a critical decision point when selecting between ester and acid forms for multi-step synthetic sequences.

Hydrogen_bonding Solubility Synthetic_utility

Verified Purity Specification with Multi-Technique Batch QC Documentation

The compound is supplied at a minimum purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-technique QC package provides orthogonal confirmation of both chemical identity and purity, exceeding the single-technique (e.g., HPLC-only) documentation often provided for less common analogs. For the ethyl ester specifically, two independent suppliers (Bidepharm and Leyan) confirm the 95% purity specification and provide batch-level analytical data, offering procurement redundancy and competitive sourcing options.

Purity Quality_control Procurement

Saturated Bicyclic Scaffold Confers Oxidative Stability Absent in Partially Unsaturated Tetrahydro Analogs

The fully saturated hexahydro-2H-cyclopenta[b]furan scaffold of the target compound lacks olefinic bonds, rendering it resistant to oxidative degradation pathways—such as epoxidation, allylic oxidation, and radical-mediated decomposition—that affect the partially unsaturated tetrahydro analog ethyl 2H,3H,3aH,4H,5H-cyclopenta[b]furan-3a-carboxylate (CAS 2126159-47-3) [1]. While direct comparative stability assay data are not publicly available, the class-level inference is well-established: saturated bicyclic ethers exhibit markedly longer shelf stability under ambient storage conditions and greater tolerance to a wider range of reaction conditions compared to their unsaturated counterparts. This property is particularly relevant for building block procurement where long-term storage and multi-step synthetic compatibility are required.

Chemical_stability Scaffold_saturation Oxidation_resistance

Bridgehead Ester Configuration Provides a Conformationally Constrained Core Distinct from Side-Chain-Substituted Cyclopenta[b]furan Analogs

The ester functionality at the 3a bridgehead position creates a quaternary carbon center that locks the carboxylate into a fixed orientation relative to the bicyclic core, unlike side-chain-substituted cyclopenta[b]furan derivatives where the ester is attached via a flexible linker (e.g., at the 4-, 5-, or 6-position) . This conformational restriction limits the number of accessible rotamers (rotatable bonds = 2) compared to analogs with extended side chains. In fragment-based drug discovery and scaffold-hopping campaigns, rigidified cores with precisely oriented vectors for hydrogen bonding are valued for their ability to reduce entropic penalties upon target binding. The target compound's constrained geometry may influence product selectivity in downstream synthetic transformations, as noted in its application as a fragrance and fine chemical intermediate [1].

Conformational_restriction Scaffold_diversity Fragment-based_design

Optimal Procurement Scenarios for Ethyl Hexahydro-2H-cyclopenta[b]furan-3a-carboxylate Based on Comparative Evidence


Medicinal Chemistry Fragment Library Design Requiring Conformationally Constrained, Lipophilic Ester Cores

The combination of moderate LogP (1.5087), low TPSA (35.53 Ų), and a rigidified bridgehead ester makes this compound suitable as a fragment or scaffold in library design targeting intracellular proteins where passive membrane permeability is required [1]. The absence of hydrogen bond donors eliminates the need for protection during fragment elaboration, reducing synthetic step count relative to the free acid . The fully saturated scaffold further avoids the metabolic and chemical instability associated with olefin-containing cyclopenta[b]furan analogs.

Multi-Step Total Synthesis Requiring a Stable, Orthogonally Protected Bicyclic Intermediate

The ethyl ester serves as a masked carboxylic acid that can be carried through multiple synthetic steps without interference from an acidic proton, then selectively deprotected under mild basic hydrolysis at the desired stage [1]. This orthogonality is lost with the free acid, which would require re-protection. The saturated hexahydro scaffold tolerates a broad range of reaction conditions—including oxidizing and reducing environments—that would degrade the tetrahydro analog .

Fragrance and Fine Chemical Intermediate Requiring Batch-to-Batch Reproducibility

The compound is documented as an important intermediate in the fragrance and flavor industry [1]. The availability from multiple independent suppliers at a verified purity of 95% with orthogonal QC (NMR, HPLC, GC) ensures batch-to-batch consistency critical for industrial-scale fragrance formulation where trace impurities can alter olfactory profiles . The ethyl ester's balanced lipophilicity (LogP 1.5087) facilitates steam distillation purification, a common unit operation in fragrance manufacturing.

Prostanoid or CCR2 Antagonist Scaffold Exploration Requiring a Saturated Core with a Bridgehead Ester Vector

The cyclopenta[b]furan scaffold is a validated core in prostaglandin analog synthesis and CCR2 antagonist medicinal chemistry programs [1]. The target compound offers a distinct substitution pattern (ester at 3a bridgehead) compared to the Corey lactone series (lactone at 2-position, substituents at 4- and 5-positions), providing a complementary vector for structure-activity relationship (SAR) exploration [2]. The saturated scaffold ensures the core does not participate in off-target covalent interactions that unsaturated analogs might undergo.

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